molecular formula C10H9ClN2OS B13859357 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one

5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one

Cat. No.: B13859357
M. Wt: 240.71 g/mol
InChI Key: VKEMJOSCSRBUTG-UHFFFAOYSA-N
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Description

5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a chlorine atom at the 5-position and a cyclopropylmethyl group at the 1-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, inflammatory pathways, and neurotransmitter receptors .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C10H9ClN2OS/c11-8-4-3-7-9(12-8)15-10(14)13(7)5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

VKEMJOSCSRBUTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(N=C(C=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Thiazolo[5,4-b]pyridin-2-one Core

  • The core heterocyclic framework is typically constructed via intramolecular cyclization involving precursors such as thiourea derivatives or thioamides with appropriate keto or halogenated intermediates.
  • For example, cyclization of thioamides with brominated piperidine-2,4-dione derivatives under basic or acidic conditions yields the thiazolopyridone scaffold, as demonstrated in related dihydrothiazolopyridone syntheses.
  • This step is critical and often determines the overall yield and purity of the final compound.

Halogenation at the 5-Position of the Pyridine Ring

  • Selective chlorination is performed to introduce the chlorine atom at the 5-position of the pyridine ring.
  • This is commonly achieved via electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
  • The halogenation step must be carefully controlled to avoid over-chlorination or substitution at undesired positions.

N-Alkylation with Cyclopropylmethyl Group

  • The nitrogen atom of the thiazole ring is alkylated with a cyclopropylmethyl moiety to yield the target compound.
  • This is typically accomplished by treating the thiazolopyridone intermediate with cyclopropylmethyl halides (e.g., bromide or iodide) in the presence of a suitable base such as cesium carbonate or potassium carbonate.
  • The reaction proceeds via nucleophilic substitution, and reaction conditions are optimized to maximize yield and minimize side reactions.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Cyclization Thioamide + brominated keto intermediate, base or acid catalysis Formation of thiazolopyridone core (moderate yield, ~40-60%)
2 Selective Chlorination N-chlorosuccinimide or SO2Cl2, controlled temperature Introduction of chlorine at 5-position (high selectivity)
3 N-Alkylation Cyclopropylmethyl bromide/iodide, Cs2CO3 or K2CO3, solvent (DMF or DMSO), mild heating Formation of final product (yield varies 30-55%)

Detailed Research Findings and Yield Optimization

  • The cyclization step is often the yield-limiting step due to the sensitivity of intermediates and potential side reactions. Using freshly prepared brominated intermediates and immediate use after synthesis improves overall efficiency.
  • N-alkylation yields can be improved by optimizing the base, solvent, and temperature. Cesium carbonate in polar aprotic solvents under mild heating has been shown to give better yields.
  • Chlorination requires careful temperature control to avoid poly-substitution or degradation of sensitive intermediates.

Comparative Analysis of Related Compounds

Compound Name Structural Variation Impact on Synthesis and Properties
5-Bromo-2-methyl-thiazolo[5,4-b]pyridin-6-one Bromine instead of chlorine Alters lipophilicity; synthesis involves bromination step
6-Methoxy-5-chloro-thiazolo[5,4-b]pyridine Methoxy group addition Requires additional methylation step; affects solubility
7-Cyclopropyl-thiazolo[5,4-b]pyridin-2-one Cyclopropyl group at different position Different alkylation site; may require alternative precursors

These variations illustrate how substituent changes influence synthetic routes and biological activity.

Summary of Preparation Methodologies

Preparation Stage Key Considerations Typical Yields (%) Notes
Core Cyclization Use of thioamide and brominated keto intermediates; fresh reagents 40-60 Sensitive intermediates require fresh use
Selective Chlorination Controlled electrophilic substitution High selectivity Avoid over-chlorination
N-Alkylation Base-mediated substitution with cyclopropylmethyl halide 30-55 Optimization of base and solvent critical

Chemical Reactions Analysis

5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Research indicates that derivatives of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one exhibit significant biological activities. Notably, some derivatives have been identified as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a role in autoimmune diseases and certain cancers. This suggests potential therapeutic applications in treating inflammatory conditions and malignancies.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new drugs targeting various diseases. Its ability to interact with proteins involved in cellular signaling pathways related to immune responses is particularly noteworthy. Understanding these interactions could lead to novel therapeutic strategies for diseases such as cancer and autoimmune disorders.

Synthetic Versatility

The synthesis of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one can be achieved through various methods, allowing for modifications that enhance its biological properties. This versatility is crucial for optimizing compounds for specific therapeutic targets.

Case Study 1: MALT1 Inhibition

A study investigating the inhibitory effects of thiazolo-pyridine derivatives on MALT1 demonstrated that certain modifications could enhance potency against this target. The findings suggest that compounds similar to 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one may be effective in treating conditions associated with MALT1 dysregulation.

Case Study 2: Anti-inflammatory Properties

Further research has shown that derivatives of this compound exhibit anti-inflammatory properties by modulating immune responses. These findings are promising for developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Scaffold Isomerism and Substitution Patterns

  • Thiazolo[5,4-b] vs. Thiazolo[4,5-b] Isomers : The position of the sulfur and nitrogen atoms in the fused thiazole-pyridine ring significantly impacts biological activity. For example, thiazolo[4,5-b]pyridin-2-ones with C5 substituents (e.g., chloro or triazole groups) showed anti-inflammatory activity , whereas thiazolo[5,4-b]pyridines with R1 aromatic groups (e.g., 3-trifluoromethylphenyl) demonstrated c-KIT inhibition . The cyclopropylmethyl substitution in the target compound may optimize hydrophobic interactions in kinase binding pockets, analogous to 6h’s trifluoromethyl group .

Substituent Effects on Activity

  • 5-Chloro Substitution : Chlorine at the 5-position is a common feature in anti-inflammatory thiazolo[4,5-b]pyridin-2-ones (e.g., compound 9) . However, in thiazolo[5,4-b]pyridines, this position may influence kinase selectivity.
  • 1-Cyclopropylmethyl Group: Cyclopropylmethyl groups are known to enhance metabolic stability and membrane permeability in drug design. This substituent’s role in the target compound could mirror the hydrophobic interactions observed with 6h’s 3-trifluoromethylphenyl group in c-KIT inhibition .

Structure-Activity Relationship (SAR) Trends

  • c-KIT Inhibition : In thiazolo[5,4-b]pyridines, aromatic R1 groups (e.g., 3-trifluoromethylphenyl) are critical for enzymatic inhibition. Insertion of methylene linkers or urea replacements abolished activity, emphasizing the necessity of direct amide linkages .
  • Anti-Inflammatory Activity : For thiazolo[4,5-b]pyridin-2-ones, only specific C5 substituents (chloro-acetic acid, triazole-carboxylic acid) retained activity, suggesting polar or acidic groups are essential .

Research Findings and Limitations

  • c-KIT Inhibition Potential: The target compound’s cyclopropylmethyl group may occupy hydrophobic pockets in kinases, similar to 6h’s trifluoromethylphenyl group. However, experimental validation is required .
  • Anti-Inflammatory and Anticancer Activity : While structurally related to active thiazolo[4,5-b]pyridin-2-ones, isomer differences and substitution patterns (e.g., 5-Cl vs. 5,7-dimethyl) limit direct extrapolation .
  • mGluR2 Modulation : Patent data (WO2011137046) indicate the scaffold’s utility in CNS disorders, but substituent-specific effects remain unclear .

Biological Activity

5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one can be represented as follows:

C11H10ClN3S\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{S}

This compound features a thiazolo-pyridine backbone, which is significant for its biological activity.

Research indicates that compounds similar to 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, thiazolo-pyridine derivatives have been shown to inhibit the activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in various autoimmune diseases and lymphomas .

Antiinflammatory Properties

Studies have demonstrated that thiazolo-pyridine derivatives exhibit significant anti-inflammatory effects. For example, related compounds have been shown to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one may possess similar properties.

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that thiazolo-pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HL-60 and A-549 . This points to potential applications in cancer therapy.

Case Studies

Several studies have investigated the biological activities of thiazolo-pyridine derivatives:

  • Study on COX Inhibition :
    • Objective : To evaluate the anti-inflammatory potential through COX-2 inhibition.
    • Findings : Compounds demonstrated IC50 values around 0.04 μmol, indicating potent inhibition .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : Notable cytotoxicity was observed in HL-60 cells with IC50 values ranging from 1.02 μM to 2.70 μM .

Data Summary Table

Biological ActivityCompoundIC50 (μM)Reference
COX-2 InhibitionThiazolo Derivative0.04 ± 0.09
Cytotoxicity (HL-60)Thiazolo Derivative1.02 - 2.70
Cytotoxicity (A-549)Thiazolo Derivative1.35 - 2.85

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; thiazole C=S at ~170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₀H₈ClN₂OS: 243.01) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
    Computational tools like DFT can predict vibrational spectra and validate experimental data .

How should researchers address contradictory biological activity data in analogs with similar substituents?

Advanced Research Question
Discrepancies often arise from assay variability or subtle structural differences. Steps to resolve:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control batches .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 5 enhance kinase binding ).
  • Meta-analysis : Review published analogs (e.g., 2-pyridyl vs. morpholinyl substitutions in thiazolo derivatives) to identify trends .

What are the known biological targets and mechanisms of action for this compound?

Basic Research Question

  • Kinase inhibition : Binds to the DFG-out conformation of B-raf (IC₅₀ ~50 nM), confirmed via X-ray crystallography .
  • Antimicrobial activity : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .
    Mechanistic studies require kinase assays (e.g., ADP-Glo™) and MIC determination via broth microdilution .

What strategies improve aqueous solubility without compromising target affinity?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the 2-position, hydrolyzed in vivo to the active form .
  • PEGylation : Attach polyethylene glycol chains to the cyclopropylmethyl group .
  • Co-crystallization : Use hydrophilic co-solvents (e.g., cyclodextrins) to enhance dissolution .
    Validate solubility via HPLC-UV (logP reduction from 3.2 → 1.8) and retain activity in cell-based assays .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves (EN 374 tested), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

How can structure-activity relationship (SAR) studies guide analog design?

Advanced Research Question

  • Core modifications : Replace thiazolo with oxazolo rings to assess heterocycle impact on potency .
  • Substituent libraries : Synthesize analogs with halogens (Cl, Br) or methoxy groups at position 5 (see table below) .
Substituent (Position 5)Activity (IC₅₀, nM)Solubility (mg/mL)
Cl500.8
Br450.5
OCH₃1202.1

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